N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the condensation of 6-methylbenzo[d]thiazol-2-amine with a suitable tosyl-protected propanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by their subsequent functionalization. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency and yield of these synthetic routes .
Chemical Reactions Analysis
N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine or glacial acetic acid, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins . In cancer cells, the compound induces apoptosis by modulating the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases and cell death .
Comparison with Similar Compounds
N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide: This compound has similar structural features but contains a chlorine atom instead of a methyl group, which may affect its biological activity and reactivity.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This derivative has a fluorine and methoxy group, which can enhance its anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown significant anti-inflammatory activity and are structurally related to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-3-6-14(7-4-12)25(22,23)10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)24-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZFXKZPGRRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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